4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
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Overview
Description
4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. The molecular formula of this compound is C7H4BrNO2S, and it has a molecular weight of 246.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. The cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate-dimethylformamide (K2CO3-DMF) system leads to the formation of thieno[2,3-b]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with lithium hydroxide (LiOH) provides thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including inhibitors of glycogen phosphorylase, histone lysine demethylase, and D-amino acid oxidase.
Biological Research: It has been studied for its potential as an antagonist of histamine H4 receptor and gonadotropin-releasing hormone (GnRH).
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen phosphorylase, the compound binds to the enzyme’s active site, preventing the conversion of glycogen to glucose . Similarly, as an antagonist of histamine H4 receptor, it blocks the receptor’s activity, potentially reducing inflammation and allergic responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its heterocyclic ring.
Properties
Molecular Formula |
C7H4BrNO2S |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO2S/c8-4-3-1-2-12-6(3)9-5(4)7(10)11/h1-2,9H,(H,10,11) |
InChI Key |
OONJRWDQJMBPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=C(N2)C(=O)O)Br |
Origin of Product |
United States |
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